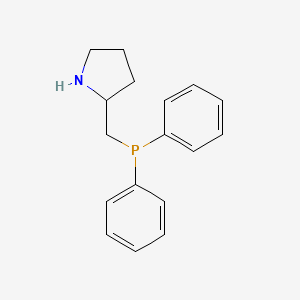

![molecular formula C30H52O3 B12325615 17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)

17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

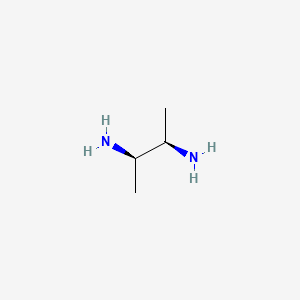

Cabraleadiol is a tetracyclic triterpenoid compound isolated from various plants, particularly those belonging to the Meliaceae family. It has the molecular formula C₃₀H₅₂O₃ and a molecular weight of 460.74 g/mol . Cabraleadiol exhibits a range of biological activities, including antimycobacterial and cytotoxic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cabraleadiol can be synthesized through chemical reactions involving South American neem diols. One common method involves reacting these diols with acetic anhydride to produce Cabraleadiol 3-acetate . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Cabraleadiol often involves extraction from natural sources, such as the arillus of Carapa guianensis and fruits and seeds of Cabralea canjerana . The extraction process includes solvent extraction, purification, and crystallization to isolate Cabraleadiol in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Cabraleadiol undergoes various chemical reactions, including:

Oxidation: Cabraleadiol can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Cabraleadiol.

Substitution: Cabraleadiol can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of Cabraleadiol, such as Cabraleadiol 3-acetate and other oxidized or reduced forms .

Aplicaciones Científicas De Investigación

Cabraleadiol has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Cabraleadiol is not fully understood, but it appears to activate toll-like receptor 4 (TLR4) on macrophages, leading to increased expression of inflammatory cytokines and chemokines . Additionally, Cabraleadiol inhibits photosystem II (PS II) and induces the appearance of small G band, which is related to the decreased plastoquinone pool reduction .

Comparación Con Compuestos Similares

Similar Compounds

Cabraleadiol is structurally similar to other tetracyclic triterpenoids, including:

3-Epicabraleadiol: (CAS#19942-04-2)

Cabraleadiol 3-acetate: (CAS#35833-62-6)

Ocotillone: (CAS#22549-21-9)

20S,24R-Epoxydammar-12,25-diol-3-one: (CAS#25279-15-6)

Cabraleone: (CAS#35761-54-7)

20(S),24®-Ocotillol: (CAS#69926-31-4)

Pseudoginsenoside RT5: (CAS#98474-78-3)

Pseudoginsenoside F11: (CAS#69884-00-0)

Uniqueness

Cabraleadiol’s unique properties, such as its specific antimycobacterial activity and weak cytotoxicity to certain cancer cell lines, distinguish it from other similar compounds . Its ability to inhibit photosystem II and activate toll-like receptor 4 further highlights its distinct biological activities .

Propiedades

IUPAC Name |

17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)

![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)

![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)